![molecular formula C20H18FN3O4S2 B11421708 2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11421708.png)
2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Description
2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O4S2 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The compound features a complex structure that includes:
- A pyrimidine ring
- A sulfonyl group
- A fluorophenyl acetamide moiety
Molecular Formula
The molecular formula for this compound is C17H19FN2O3S.
- Molecular Weight : 356.41 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
Research indicates that compounds similar to This compound may exhibit multitarget pharmacological properties. Specifically, they can act as inhibitors for various enzymes and receptors involved in inflammatory pathways.
Inhibition of COX and LOX Enzymes
Studies have shown that derivatives of sulfonamide compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. For instance, a related compound demonstrated IC50 values of 0.011 μM for COX-2 and 0.046 μM for 5-LOX, indicating potent anti-inflammatory activity .
Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor properties. In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed significant cytotoxic effects. For example, certain derivatives exhibited IC50 values as low as 6.26 μM against HCC827 cells .
Table: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 5.00 |
Compound B | HCC827 | 6.26 |
Compound C | NCI-H358 | 8.00 |
Antimicrobial Activity
In addition to antitumor effects, some derivatives have shown antimicrobial properties against Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus indicated promising results, suggesting potential utility as antimicrobial agents .
Case Study 1: Anti-inflammatory Efficacy
A study investigated the anti-inflammatory effects of a structurally similar compound in a rat model of formalin-induced pain. The results showed significant pain relief and reduced edema compared to control groups, supporting the compound's potential as an analgesic agent .
Case Study 2: Anticancer Activity
In a comparative study on the anticancer efficacy of various benzimidazole derivatives, one derivative demonstrated high selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds. Preliminary data indicate favorable bioavailability and clearance rates in animal models, which are critical for further development into clinical candidates .
Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax | 5807.18 ng/mL |
Clearance (CL) | 3.24 mL/min/kg |
Bioavailability (F) | 96.8% |
Properties
Molecular Formula |
C20H18FN3O4S2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H18FN3O4S2/c1-12-3-4-13(2)16(9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-7-5-14(21)6-8-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
XSJUYRUBAAELRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.